N-[(5-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-2-3-9(6-13-8)14-7-10-4-5-11(12)15-10/h2-6,14H,7H2,1H3 |
InChI Key |
SCIYPAWFYAOVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Methylamine Linker: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the methylamine linker.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(5-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene and pyridine rings can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Position Matters : The 5-bromo substitution on the thiophene ring (target compound) may offer better steric alignment with biological targets compared to 4-bromo isomers .
- Core Heterocycle Influences Activity: Quinolones () show strong antibacterial activity, while pyridine derivatives (target compound) may prioritize enzyme inhibition or receptor binding .
- Functional Groups Alter Properties : Methoxy groups improve solubility, whereas methyl groups enhance lipophilicity and metabolic stability .
Biological Activity
N-[(5-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is a synthetic organic compound with notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, characterized by a brominated thiophene ring and a methyl-substituted pyridine, contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 283.19 g/mol. The presence of the bromine atom in the thiophene ring enhances its reactivity and biological interactions due to increased size and polarizability compared to other halogens .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, modulating their activity. This interaction may involve:
- Nucleophilic Substitution : The amino group in the pyridine can engage in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The thiophene ring can participate in electrophilic aromatic substitution reactions.
These mechanisms suggest that the compound may effectively inhibit certain enzymes involved in disease pathways, highlighting its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses, which is crucial for treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting it could be developed as a lead compound for new cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 3-Amino-5-bromo-6-methylpyridin-2-ol | Contains a hydroxyl group | Antimicrobial properties | Hydroxyl group enhances solubility |
| 5-Bromo-N-(pyrazin-2-yl)thiophene | Pyrazine moiety instead of pyridine | Anticancer activity | Pyrazine enhances electron delocalization |
| 4-Methylpyridin-3-amines derivatives | Variants with different substitutions | Diverse biological activities | Substitution pattern affects reactivity |
This compound stands out due to its specific combination of structural features that may enhance its biological activity compared to other similar compounds.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various thiophene derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory effects of this compound revealed that it could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that may inhibit inflammatory pathways relevant to chronic diseases.
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells through mitochondrial pathways, providing insights into its potential use as an anticancer drug candidate.
Q & A
Q. Key Conditions :
- Solvents: Toluene, DMF, or dichloromethane under inert atmospheres (N2/Ar).
- Temperature: Reflux (80–120°C) for 12–24 hours.
Which spectroscopic and analytical methods are critical for characterizing this compound?
Basic Question
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, the thiophene proton signals appear at δ 6.5–7.2 ppm, while pyridine protons resonate near δ 8.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical: 283.19 g/mol for C11H11BrN2S) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve dihedral angles between the thiophene and pyridine rings (e.g., angles ~8–12° observed in analogs) .
Advanced Question
- Crystal Quality : Hygroscopic samples require rapid data collection under cryogenic conditions (100 K) to prevent decomposition.
- Hydrogen Bonding : Weak C–H⋯π or C–H⋯O interactions (2.5–3.0 Å) stabilize the crystal lattice but complicate refinement. Use of SHELX or OLEX2 software with restraints improves accuracy .
- Disorder : Bromine atoms may exhibit positional disorder; iterative refinement with occupancy adjustments resolves this.
Example : In N-(3-bromo-2-methylphenyl) derivatives, centrosymmetric dimers formed via N–H⋯O bonds were critical for resolving the planar conformation .
How can reaction conditions be optimized to minimize by-products?
Advanced Question
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions. Switching to toluene/THF mixtures reduces by-products .
- Catalyst Loading : Lower Pd/Cu catalyst concentrations (1–2 mol%) reduce undesired homocoupling.
- Monitoring : Real-time TLC or HPLC-MS detects intermediates, allowing early termination of reactions.
Case Study : In a palladium-catalyzed coupling for a bromothiophene analog, reducing temperature from 100°C to 80°C decreased dimerization from 15% to <5% .
What are the implications of electronic effects in the bromothiophene and pyridine moieties for reactivity?
Advanced Question
- Bromine Substituent : Acts as an electron-withdrawing group, directing electrophilic substitution to the 3-position of thiophene.
- Pyridine Ring : The nitrogen lone pair facilitates coordination to metal catalysts (e.g., in Suzuki-Miyaura couplings).
- Synergistic Effects : The electron-deficient thiophene enhances the pyridine’s nucleophilicity, enabling selective functionalization .
Example : In N-((5-bromopyridin-3-yl)methyl) derivatives, the trifluoroethylamine group’s electron-withdrawing nature increases stability toward hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
